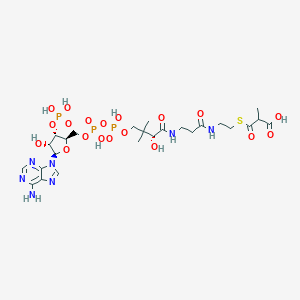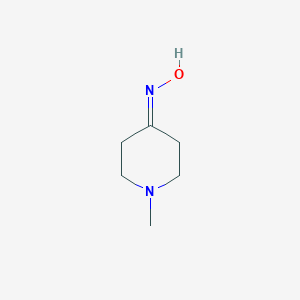
Dicyanomercury;oxomercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyanomercury;oxomercury is an organomercury compound that contains mercury bonded to cyanide groups. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. The presence of mercury in its structure makes it a subject of interest due to the element’s distinctive behavior in chemical reactions and its potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyanomercury;oxomercury typically involves the reaction of mercury salts with cyanide ions. One common method is the reaction of mercuric chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{KCN} \rightarrow \text{Hg(CN)}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Dicyanomercury;oxomercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to other mercury compounds.
Substitution: The cyanide groups in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or acetate can replace the cyanide groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with chloride can produce mercuric chloride.
Scientific Research Applications
Dicyanomercury;oxomercury has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its toxicity is ongoing.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dicyanomercury;oxomercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include:
Protein Binding: The compound binds to cysteine residues in proteins.
Enzyme Inhibition: It inhibits enzymes by binding to their active sites.
Cellular Pathways: Disruption of cellular pathways involving sulfur-containing molecules.
Comparison with Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Methylmercury: A simpler organomercury compound with one methyl group bonded to mercury.
Comparison:
Dimethylmercury: Highly toxic and volatile, used in research but with significant safety concerns.
Diphenylmercury: Less volatile than dimethylmercury, used in organic synthesis.
Methylmercury: Known for its environmental and biological toxicity, studied for its effects on the nervous system.
Dicyanomercury;oxomercury is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds.
Properties
CAS No. |
1335-31-5 |
|---|---|
Molecular Formula |
C2Hg2N2O |
Molecular Weight |
469.22 g/mol |
IUPAC Name |
cyano(cyanomercuriooxy)mercury |
InChI |
InChI=1S/2CN.2Hg.O/c2*1-2;;; |
InChI Key |
FWJGYFKCKCRGIV-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg]C#N.O=[Hg] |
Canonical SMILES |
C(#N)[Hg]O[Hg]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)



